molecular formula C15H21N3O2 B2798056 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide CAS No. 1209810-61-6

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide

Cat. No. B2798056
CAS RN: 1209810-61-6
M. Wt: 275.352
InChI Key: BRPVBWYPEVSAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide, also known as CP-945,598, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to have a role in the endocannabinoid system.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that have a role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, this compound has been found to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide has several advantages as a research tool. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes in the body. It is also relatively stable and can be administered orally. However, there are some limitations to its use in lab experiments. This compound has a short half-life, which means that its effects are relatively short-lived. Additionally, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and diabetes. Additionally, further research is needed to understand the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide involves the reaction of 2-aminobenzophenone with 2-methoxyphenylacetic acid in the presence of 1-cyano-1,2-dimethylpropyl chloroformate. The reaction is carried out in a mixture of dichloromethane and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to have potential applications in the treatment of obesity, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methoxyanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(2)15(3,10-16)18-14(19)9-17-12-7-5-6-8-13(12)20-4/h5-8,11,17H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPVBWYPEVSAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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